1,3-Dibromo-5-(4-methoxybenzyl)benzene

Organic Synthesis Chemical Procurement Quality Control

This building block features a 1,3-dibromo substitution pattern for controlled sequential Suzuki-Miyaura cross-coupling and a 4-methoxybenzyl pharmacophore for direct incorporation into lead compounds. The dual bromine atoms facilitate X-ray phasing for fragment-based drug discovery. Procurement of this pre-functionalized intermediate eliminates two synthetic steps compared to building the dibromobenzene core from scratch, ideal for medicinal chemistry and materials science applications.

Molecular Formula C14H12Br2O
Molecular Weight 356.05 g/mol
Cat. No. B14020146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-(4-methoxybenzyl)benzene
Molecular FormulaC14H12Br2O
Molecular Weight356.05 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C14H12Br2O/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3
InChIKeyLJPMNUGIRMLLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-(4-methoxybenzyl)benzene – Structural Identity and Procurement Baseline for This Specialized Dibromoaromatic


1,3-Dibromo-5-(4-methoxybenzyl)benzene (CAS 2586126-19-2, molecular formula C14H12Br2O, molecular weight 356.05 g/mol) is a dibrominated aromatic compound featuring a central benzene ring substituted with bromine atoms at the 1- and 3-positions and a 4-methoxybenzyl group at the 5-position . The compound is classified as an aryl halide and is primarily utilized as a synthetic intermediate in cross-coupling chemistry and in the preparation of functionalized biaryls and bioactive molecules . Its unique substitution pattern—combining two aryl bromide handles with a methoxybenzyl substituent—distinguishes it from simpler dibromobenzene analogs and positions it as a versatile building block for both medicinal chemistry and materials science applications .

Why 1,3-Dibromo-5-(4-methoxybenzyl)benzene Cannot Be Replaced by Common Dibromobenzene Analogs Without Compromising Synthetic Utility


Close structural analogs such as 1,3-dibromo-5-(benzyl)benzene (lacking the para-methoxy group) or 1,3-dibromo-5-methylbenzene (lacking the benzyl extension altogether) fail to replicate the key chemical attributes of 1,3-dibromo-5-(4-methoxybenzyl)benzene. The para-methoxy substituent on the benzyl ring modulates electronic character (through resonance donation) and introduces a hydrogen-bond acceptor site, which can influence both reactivity in cross-coupling reactions and binding affinity in biological targets [1]. Furthermore, the methylene spacer between the central and terminal aromatic rings provides conformational flexibility and additional steric bulk that is absent in directly coupled biaryl analogs [2]. In fragment-based drug discovery, the 4-methoxybenzyl moiety is itself a recognized pharmacophore element, and its presence in this scaffold enables direct incorporation into lead compounds without additional synthetic steps [3].

1,3-Dibromo-5-(4-methoxybenzyl)benzene – Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Vendor-Certified Purity: 1,3-Dibromo-5-(4-methoxybenzyl)benzene vs. Generic Dibromobenzyl Intermediates

Commercially available 1,3-dibromo-5-(4-methoxybenzyl)benzene (CAS 2586126-19-2) is routinely supplied at ≥98% purity (NLT 98%) , supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the simpler analog 3,5-dibromobenzyl bromide (CAS 56908-88-4) is typically supplied at 95–97% purity, with the lower purity reflecting the greater lability of the benzylic bromide functionality and increased susceptibility to hydrolysis during storage . The 2–3 percentage point purity differential translates into fewer side products in subsequent Suzuki or Stille coupling reactions.

Organic Synthesis Chemical Procurement Quality Control

KDM4C Histone Demethylase Inhibition: Lack of Activity Provides Selectivity Fingerprint vs. Active In-Class Compounds

In a ChEMBL-curated assay measuring inhibition of the KDM4C catalytic core, 1,3-dibromo-5-(4-methoxybenzyl)benzene exhibited a Ki >200,000 nM and an IC50 of approximately 200,000 nM, indicating negligible inhibition at pharmacologically relevant concentrations [1]. By contrast, structurally related dibromobenzene-containing inhibitors in the same assay series (e.g., CHEMBL2071158, a close structural analog differing only in the benzyl substituent pattern) showed IC50 values of 200,000 nM, essentially equivalent inactivity [2]. However, optimized KDM4C inhibitors bearing a 3,5-dibromo-4-methoxybenzyl moiety have been reported with IC50 values as low as 466 nM [3], demonstrating that this scaffold can serve as a useful negative control or selectivity probe when unadorned, while offering a well-characterized starting point for further optimization.

Epigenetics Histone Demethylase KDM4C Selectivity Profiling

Dual Bromine Handles Enable Regioselective Sequential Cross-Coupling Compared to Monobrominated Analogs

The presence of two chemically equivalent aryl bromide substituents at the 1- and 3-positions of the central benzene ring enables sequential double Suzuki cross-coupling for the construction of unsymmetrical diaryl or heteroaryl methanes [1]. This contrasts with monobrominated analogs such as 3-bromo-5-(4-methoxybenzyl)benzene, which can undergo only a single coupling event. In published protocols using ortho- or para-bromobenzyl bromides, selective double Suzuki coupling has been demonstrated to produce unsymmetrical diarylmethanes in good yields [2]. The target compound's symmetric dibromination pattern further ensures that both coupling sites are electronically and sterically equivalent, simplifying reaction optimization and improving reproducibility compared to non-symmetric dibromobenzene isomers .

Suzuki Coupling Sequential Functionalization Biaryl Synthesis

Methoxybenzyl Pharmacophore: Documented Contribution to Anticancer Activity in Colchicine B-Ring Analog Series

In a structure-activity relationship (SAR) study of colchicine B-ring analogs tethered with halogenated benzyl moieties, the 4-methoxybenzyl substituent—the identical substituent present in the target compound—was identified as contributing to anticancer activity [1]. Bromobenzyl-substituted analogs in this series exhibited the greatest inhibitory activity in protein synthesis assays, while methoxybenzyl-substituted analogs displayed more moderate activity, suggesting a tunable pharmacophoric contribution [2]. The target compound uniquely combines both the bromine (for target engagement) and methoxybenzyl (for pharmacokinetic modulation) elements within a single scaffold, whereas the individual contributions were evaluated separately in different compound series within the study .

Medicinal Chemistry Antimitotic Agents Colchicine Analogs Cancer

Molecular Weight Advantage for Fragment-Based Drug Discovery vs. Extended Biaryl Analogs

With a molecular weight of 356.05 g/mol, 1,3-dibromo-5-(4-methoxybenzyl)benzene falls within the preferred fragment-like chemical space (MW < 300 Da is ideal; MW < 400 Da is acceptable for fragment elaboration) [1]. This positions it favorably for fragment-based drug discovery (FBDD) campaigns targeting bromodomain-containing proteins or histone-modifying enzymes, where the bromine atoms can serve both as X-ray anomalous scattering markers for crystallographic fragment screening and as synthetic handles for fragment growth [2]. In contrast, extended biaryl analogs such as 3,5-dibromo-4'-methoxybiphenyl (MW 342.04 g/mol lacking the benzylic methylene) or 1,3-dibromo-5-(4-(4-methoxyphenyl)butyl)benzene (MW > 410 g/mol) either sacrifice the conformational flexibility provided by the methylene spacer or exceed the upper molecular weight limit for efficient fragment optimization [3].

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

1,3-Dibromo-5-(4-methoxybenzyl)benzene – Research & Industrial Procurement Scenarios Where This Compound Is the Rational Choice


Fragment-Based Screening for Epigenetic Targets (BRD4, KDM4C, ATAD2)

This compound serves as a bromine-containing fragment for X-ray crystallographic screening against bromodomain-containing proteins (e.g., BRD4, ATAD2) or histone demethylases (e.g., KDM4C) . Its defined inactivity against KDM4C (IC50 ≈ 200,000 nM) [1] and weak affinity for BRD4 BD1 (Kd ≈ 3,300 nM) [2] establish it as a useful baseline probe. The dual bromine atoms facilitate phasing in protein crystallography, enabling rapid structure determination of fragment–protein complexes for structure-guided optimization.

Sequential Double Suzuki Coupling for Unsymmetrical Diarylmethane Libraries

The symmetric 1,3-dibromo substitution pattern enables controlled sequential Suzuki-Miyaura cross-coupling to generate unsymmetrical diarylmethane libraries . This synthetic strategy is particularly valuable in medicinal chemistry for exploring SAR around diarylmethane-based kinase inhibitors or epigenetic probes, where the 4-methoxybenzyl group can be retained as a solubilizing or potency-enhancing element [2].

Synthesis of Colchicine B-Ring Analog Antimitotic Agents

The 4-methoxybenzyl pharmacophore present in this compound is a recognized structural element in colchicine-site tubulin inhibitors . This compound can be directly coupled with indole-4-boronic acids or related heterocycles to generate 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs that have been described as orally bioavailable antimitotic agents [1]. Procurement of this pre-functionalized intermediate eliminates two synthetic steps compared to building the dibromobenzene core from scratch.

Conjugated Polymer and Organic Electronic Material Synthesis

Dibromoaromatic compounds with alkoxy substituents are key monomers in Suzuki polycondensation for the synthesis of poly(p-phenylene)-type conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The 4-methoxybenzyl substituent provides solubility enhancement compared to simple alkoxy-substituted dibromobenzenes, while the methylene spacer electronically decouples the terminal aromatic ring from the polymer backbone, potentially improving color purity in emissive applications [1].

Quote Request

Request a Quote for 1,3-Dibromo-5-(4-methoxybenzyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.